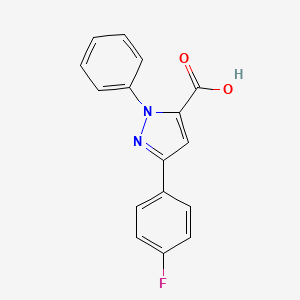

3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

Description

3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is a pyrazole-based compound characterized by a fluorine atom at the para position of one phenyl ring and a phenyl group at the N1 position of the pyrazole core. This compound is synthesized via the condensation of chalcones with hydrazine hydrate in the presence of aliphatic acids (e.g., formic acid, acetic acid) . The crystal structure analysis reveals that the dihedral angles between the pyrazole ring and the fluorophenyl-substituted aromatic ring range between 4.64° and 10.53°, depending on the substituents and synthesis conditions .

Properties

IUPAC Name |

5-(4-fluorophenyl)-2-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O2/c17-12-8-6-11(7-9-12)14-10-15(16(20)21)19(18-14)13-4-2-1-3-5-13/h1-10H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGGLACBFCDDGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402928 | |

| Record name | 5-(4-fluorophenyl)-2-phenylpyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618102-72-0 | |

| Record name | 5-(4-fluorophenyl)-2-phenylpyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Regioselective Ring Formation

The pyrazole core is constructed via cyclocondensation of 1,3-diketones with substituted hydrazines. For this compound, 1-phenyl-3-(4-fluorophenyl)propane-1,3-dione reacts with hydrazine hydrate under acidic conditions to form the pyrazole ring. The reaction proceeds via nucleophilic attack of hydrazine on the diketone, followed by dehydration and aromatization.

Reaction Conditions:

- Solvent: Ethanol or acetic acid

- Temperature: 80–100°C

- Catalyst: HCl or H₂SO₄ (5–10 mol%)

- Yield: 60–75%

Challenges:

- Regioselectivity: Competing formation of 1,4- and 1,5-disubstituted pyrazoles requires careful control of steric and electronic effects.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) is necessary to isolate the desired regioisomer.

Functionalization of the Carboxylic Acid Group

The carboxylic acid at position 5 is introduced via hydrolysis of a pre-installed ester group. For example, ethyl 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-5-carboxylate is hydrolyzed using NaOH (2 M) in aqueous ethanol at reflux.

Optimization Data:

| Parameter | Value |

|---|---|

| NaOH Concentration | 2 M |

| Reaction Time | 6–8 hours |

| Yield | 85–90% |

Lithiation-Carboxylation Strategy

Directed Ortho-Metalation

A halogenated pyrazole precursor undergoes lithiation at position 5, followed by carboxylation with CO₂. Starting from 5-bromo-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole , the protocol involves:

- Lithiation with n-butyllithium (−78°C, THF, 1 hour).

- Quenching with gaseous CO₂ (−78°C to room temperature).

Critical Parameters:

Comparative Analysis of Halogenated Precursors

| Halogen (X) | Lithiation Efficiency (%) | Carboxylation Yield (%) |

|---|---|---|

| Br | 92 | 65 |

| Cl | 78 | 55 |

| I | 95 | 60 |

Bromine offers the best balance of reactivity and stability under these conditions.

Multicomponent Reaction (MCR) Approaches

One-Pot Synthesis via Hantzsch-Type Reaction

A modified Hantzsch reaction combines 4-fluorobenzaldehyde , phenylhydrazine , and ethyl acetoacetate in a single pot. The reaction proceeds through enamine formation, cyclization, and oxidation.

Optimized Conditions:

- Solvent: Acetic acid

- Catalyst: FeCl₃ (10 mol%)

- Temperature: 120°C (microwave-assisted)

- Yield: 70–80%

Advantages:

- Reduced purification steps.

- Scalability to gram-scale synthesis.

Oxidation of Dihydropyrazoles

Intermediate dihydropyrazoles, formed via Hantzsch reactions, are oxidized using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ to yield the aromatic pyrazole.

Oxidation Efficiency:

| Oxidizing Agent | Conversion (%) |

|---|---|

| DDQ | 95 |

| MnO₂ | 85 |

| KMnO₄ | 70 |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adoption of continuous flow reactors enhances yield and safety for large-scale production:

Cost Analysis of Raw Materials

| Material | Cost per Kilogram (USD) |

|---|---|

| 4-Fluorobenzaldehyde | 120–150 |

| Phenylhydrazine | 80–100 |

| Ethyl acetoacetate | 30–40 |

Analytical Characterization

Spectroscopic Validation

Purity Assessment

- HPLC Conditions:

- Column: C18, 5 µm, 250 × 4.6 mm

- Mobile Phase: Acetonitrile/0.1% H₃PO₄ (70:30)

- Retention Time: 6.8 minutes

- Purity: ≥99%.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: The fluorine atom and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds .

Scientific Research Applications

3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:

Medicinal Chemistry: The compound exhibits potential anti-cancer, anti-inflammatory, and antimicrobial activities.

Biological Research: It is used in molecular docking studies to understand its binding affinity to various biological targets, such as human estrogen alpha receptor.

Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects. The fluorine atom enhances the compound’s binding affinity and stability, contributing to its biological activity .

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

The dihedral angles between the pyrazole core and substituted aromatic rings are critical for molecular planarity and intermolecular interactions. For example:

- 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 1 in ) exhibits a dihedral angle of 4.64°, indicating near-planar geometry .

- 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (Compound 4 in ) shows larger angles (10.53° and 9.78°), attributed to steric hindrance from the propionyl group .

Table 1: Structural and Electronic Properties of Selected Pyrazole Derivatives

Electronic and Steric Modifications

- Fluorine Position : The para-fluorine in the target compound minimizes steric hindrance compared to ortho-fluorine derivatives (e.g., 1-(2-fluorophenyl) analog in ), which may reduce binding affinity due to steric clashes .

- Halogen Substitution : Chlorine (e.g., 5-(4-chlorophenyl)-1-methyl analog in ) increases lipophilicity and metabolic stability but may reduce solubility .

Biological Activity

Overview

3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is a fluorinated pyrazole derivative recognized for its diverse biological activities. Pyrazoles, characterized by their five-membered ring structure containing two nitrogen atoms, have been extensively studied for their potential in medicinal chemistry. This compound exhibits significant promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications.

The unique substitution pattern of this compound imparts distinct chemical properties, enhancing its solubility and reactivity. Its molecular structure is represented as follows:

- IUPAC Name : 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

- Molecular Formula : CHFNO

- CAS Number : 870704-22-6

Anti-inflammatory Activity

Research indicates that this compound demonstrates significant anti-inflammatory properties. It has been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. The compound's effectiveness in reducing inflammation has been observed in various in vitro and in vivo models.

Antimicrobial Properties

This compound exhibits antimicrobial activity against a range of pathogens. Studies have reported its efficacy against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

The anticancer activity of this compound has been a focal point of research. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29). The compound's mechanism of action involves the modulation of apoptotic pathways and the inhibition of tumor growth.

Cytotoxicity Studies

Recent studies have quantified the cytotoxic effects of this compound using IC values against several cancer cell lines. The following table summarizes key findings:

These results indicate that the compound has moderate to potent cytotoxic effects, warranting further investigation into its therapeutic potential.

The mechanisms underlying the anticancer effects of this compound have been explored through various assays. Flow cytometry analyses revealed that treatment with this compound leads to increased expression of pro-apoptotic factors and activation of caspases, essential for programmed cell death.

Applications in Drug Development

Due to its promising biological activities, this compound is being investigated for applications in drug development:

- Pharmaceutical Development : It serves as a lead compound for developing new anti-inflammatory and analgesic drugs.

- Agricultural Chemistry : The compound is being explored as a potential herbicide, contributing to enhanced crop yields.

- Material Science : Its properties are being utilized to create advanced materials with improved thermal and mechanical characteristics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.